molecular formula C12H15N3S B052377 2-Benzothiazolamine, 6-(1-piperidinyl)- CAS No. 121436-47-3

2-Benzothiazolamine, 6-(1-piperidinyl)-

Cat. No.: B052377
CAS No.: 121436-47-3
M. Wt: 233.33 g/mol
InChI Key: IEWVPMDQHHOTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spectramide involves multiple steps, starting with the preparation of the benzamide core structure. The key steps include:

Industrial Production Methods: Industrial production of Spectramide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: Spectramide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Spectramide has a wide range of applications in scientific research, including:

Mechanism of Action

Spectramide exerts its effects by selectively binding to dopamine D2 receptors, thereby blocking the action of dopamine at these sites. This antagonistic action inhibits dopamine-mediated signaling pathways, leading to various physiological and pharmacological effects. The high affinity and selectivity of Spectramide for dopamine D2 receptors make it a valuable tool for studying the role of these receptors in the central nervous system .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

121436-47-3

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

6-piperidin-1-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14)

InChI Key

IEWVPMDQHHOTTR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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